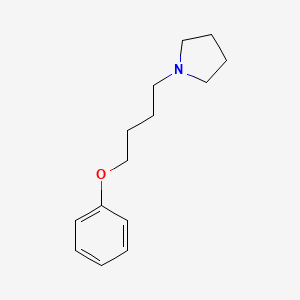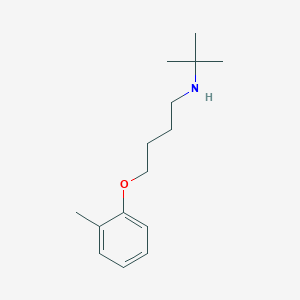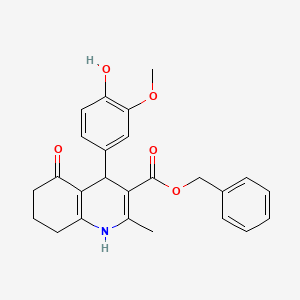
1-(4-phenoxybutyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxybutyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 4-phenoxybutyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its unique structural and physicochemical properties . The phenoxybutyl group adds further complexity and potential biological activity to the molecule.
Méthodes De Préparation
The synthesis of 1-(4-phenoxybutyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybutyl bromide with pyrrolidine in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors .
Analyse Des Réactions Chimiques
1-(4-phenoxybutyl)pyrrolidine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-phenoxybutyl)pyrrolidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-phenoxybutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenoxybutyl group can enhance binding affinity through additional hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-phenoxybutyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the phenoxybutyl group, used widely in medicinal chemistry.
Phenoxybutylamine: Lacks the pyrrolidine ring but retains the phenoxybutyl group, used in the synthesis of various bioactive molecules.
Piperidine derivatives: Similar nitrogen-containing heterocycles with different ring sizes, offering different biological activities and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-(4-phenoxybutyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,8-9H,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDXERXVYSDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine](/img/structure/B5182799.png)
![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![ETHYL 3-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5182820.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5182824.png)
SULFAMOYL})AMINE](/img/structure/B5182830.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
![6-phenyl-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)


![4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)
![TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B5182886.png)
![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
